molecular formula C8H10BrPS B12920685 (4-Bromophenyl)dimethylphosphine sulfide

(4-Bromophenyl)dimethylphosphine sulfide

Cat. No.: B12920685
M. Wt: 249.11 g/mol
InChI Key: IMYQOBWQTANKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)dimethylphosphine sulfide is a high-value chemical building block in organic and organometallic synthesis, primarily serving as a precursor for the development of P-stereogenic phosphine ligands . These ligands are crucial in transition-metal-catalyzed asymmetric reactions, such as hydrogenation, which are fundamental methods for producing enantiomerically pure compounds for pharmaceuticals and agrochemicals . The dimethylphosphine sulfide group in this compound can be desymmetrized using chiral bases, such as sparteine, to generate P-chiral centers with high enantioselectivity . This process is a established methodology for constructing phosphine ligands with a stereogenic phosphorus atom, which often exhibit superior enantioselectivity and catalytic activity compared to their backbone-chiral counterparts . Researchers utilize this compound to create rigid, electron-rich ligand systems that are highly effective in various catalytic transformations. The 4-bromophenyl substituent offers a potential site for further functionalization via cross-coupling reactions, allowing for modular design and tuning of ligand properties . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10BrPS

Molecular Weight

249.11 g/mol

IUPAC Name

(4-bromophenyl)-dimethyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H10BrPS/c1-10(2,11)8-5-3-7(9)4-6-8/h3-6H,1-2H3

InChI Key

IMYQOBWQTANKMU-UHFFFAOYSA-N

Canonical SMILES

CP(=S)(C)C1=CC=C(C=C1)Br

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Derivatization of 4 Bromophenyl Dimethylphosphine Sulfide

Mechanistic Pathways for the Formation of (4-Bromophenyl)dimethylphosphine sulfide (B99878)

The synthesis of (4-Bromophenyl)dimethylphosphine sulfide typically proceeds through the sulfidation of the corresponding phosphine (B1218219), (4-bromophenyl)dimethylphosphine. This reaction involves the direct addition of sulfur to the phosphorus center.

The generally accepted mechanism initiates with the nucleophilic attack of the phosphorus atom of the phosphine on the octatomic sulfur ring (S₈). mdpi.com This attack leads to the formation of a zwitterionic intermediate. mdpi.com Subsequently, a cascade of intramolecular or intermolecular reactions occurs, leading to the cleavage of the S-S bonds within the polysulfide chain and ultimately yielding the stable phosphine sulfide. mdpi.com

Elucidation of Reaction Kinetics and Thermodynamics in Synthesis

The reaction between a tertiary phosphine and elemental sulfur is typically a rapid and exothermic process. The rate of the reaction is dependent on several factors including the nucleophilicity of the phosphine, the allotropic form of sulfur used, the solvent, and the reaction temperature. While specific kinetic data for the synthesis of this compound is not extensively documented in the literature, analogous reactions with other phosphines, such as triphenylphosphine (B44618), have been shown to be fast, often completing within minutes at room temperature. mdpi.com

Role of Reaction Conditions on Synthetic Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound are influenced by the reaction conditions. Key parameters include:

Solvent: The choice of solvent can affect the rate of reaction. Solvents that can solubilize both the phosphine and sulfur are generally preferred. Dichloromethane (B109758) has been shown to be an effective solvent for the synthesis of triphenylphosphine sulfide, allowing the reaction to proceed to completion rapidly. mdpi.com

Temperature: While the reaction is often exothermic and proceeds readily at room temperature, gentle heating can be employed to ensure complete conversion, especially if less reactive sulfur allotropes are used. google.com However, high temperatures are generally not necessary and may lead to side reactions.

Stoichiometry: A stoichiometric amount of sulfur is typically used. An excess of sulfur may lead to the formation of polysulfides, while an excess of the phosphine will result in unreacted starting material.

Innovative Synthetic Routes to this compound and its Precursors

While the direct sulfidation of (4-bromophenyl)dimethylphosphine is the most common route, research into innovative and more efficient synthetic protocols is ongoing.

Optimization of Catalytic and Non-Catalytic Synthetic Protocols

The synthesis of the precursor, (4-bromophenyl)dimethylphosphine, can be achieved through various methods, often involving Grignard reagents or organolithium compounds. For instance, the reaction of 4-bromomagnesiumphenyl bromide with chlorodimethylphosphine (B1581527) would yield the desired phosphine.

The sulfidation step itself is typically non-catalytic. However, research into catalytic methods for the formation of P=S bonds exists, although it is not commonly applied for this specific transformation due to the high reactivity of the phosphine with elemental sulfur.

Development of Sustainable and Green Chemistry Approaches

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods. The direct reaction of phosphines with elemental sulfur is considered a relatively green process as it is an addition reaction with high atom economy. mdpi.com

Using greener solvents: Replacing halogenated solvents like dichloromethane with more environmentally friendly alternatives.

Energy efficiency: Performing the reaction at ambient temperature to reduce energy consumption. mdpi.com

Waste reduction: Optimizing the reaction to minimize the formation of byproducts and the need for extensive purification. nih.gov

Regioselective Functionalization Strategies at the Bromine Moiety

The bromine atom on the phenyl ring of this compound provides a handle for further functionalization, allowing for the synthesis of a variety of derivatives. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

One of the most widely used methods for the functionalization of aryl bromides is the Suzuki-Miyaura cross-coupling reaction. researchgate.netmdpi.comnih.gov This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netmdpi.comnih.gov

This strategy allows for the introduction of a wide range of substituents at the para-position of the phenyl ring, including alkyl, aryl, and heteroaryl groups. The reaction conditions, such as the choice of catalyst, base, and solvent, can be optimized to achieve high yields and selectivity. mdpi.com

For instance, the coupling of this compound with an arylboronic acid would proceed as follows:

(4-BrC₆H₄)P(S)(CH₃)₂ + ArB(OH)₂ --(Pd catalyst, base)--> (4-ArC₆H₄)P(S)(CH₃)₂ + HBr + B(OH)₃

This regioselective functionalization greatly enhances the molecular diversity that can be accessed from this key intermediate.

Exploration of Cross-Coupling Methodologies for Derivatization

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming biaryl structures by coupling the aryl halide with an organoboron reagent. For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base. While specific examples for this exact substrate are not prevalent in the literature, analogous couplings of aryl bromides are widely reported. chemicalbook.comorganic-chemistry.orgnih.gov The general conditions often involve a Pd(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands, and a base like Na₂CO₃, K₂CO₃, or Cs₂CO₃. nih.govsapub.org

Heck Coupling: The Heck reaction facilitates the arylation of alkenes. sapub.orgmdpi.commasterorganicchemistry.comucalgary.ca Reacting this compound with various alkenes under palladium catalysis would yield substituted styrenylphosphine sulfides. Typical catalysts include Pd(OAc)₂ with phosphine ligands, and a base such as triethylamine (B128534) is commonly employed to neutralize the generated HBr. The regioselectivity of the addition to the alkene is a key consideration in this methodology.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is the method of choice. libretexts.orgmsu.eduyoutube.comsavemyexams.com This reaction involves the coupling of this compound with a terminal alkyne, co-catalyzed by palladium and copper salts in the presence of a base, typically an amine. This provides access to arylalkynylphosphine sulfides, which can serve as versatile building blocks for further transformations.

Cross-Coupling Reaction Coupling Partner Typical Catalyst System Typical Base Potential Product
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(PPh₃)₄ or Pd(OAc)₂/LigandNa₂CO₃, K₂CO₃(4-Arylphenyl)dimethylphosphine sulfide
HeckAlkenePd(OAc)₂/PPh₃Et₃N(4-Vinylphenyl)dimethylphosphine sulfide
SonogashiraTerminal AlkynePd(PPh₃)₄/CuIEt₃N(4-Alkynylphenyl)dimethylphosphine sulfide

Nucleophilic and Electrophilic Substitution Reactions on the Bromophenyl Group

Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the dimethylphosphine (B1204785) sulfide group can activate the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. nih.gov In the case of this compound, the bromine atom can be displaced by strong nucleophiles. This reaction typically proceeds via an addition-elimination mechanism, forming a Meisenheimer complex as an intermediate. nih.gov The presence of the phosphine sulfide group is expected to facilitate this reaction. Common nucleophiles include alkoxides, thiolates, and amines. The reaction conditions often require elevated temperatures and a polar aprotic solvent.

Nucleophile Potential Product General Conditions
Sodium Methoxide (NaOMe)(4-Methoxyphenyl)dimethylphosphine sulfideHigh Temperature, Polar Aprotic Solvent (e.g., DMF, DMSO)
Sodium Thiophenoxide (NaSPh)(4-(Phenylthio)phenyl)dimethylphosphine sulfideHigh Temperature, Polar Aprotic Solvent
Ammonia (NH₃)(4-Aminophenyl)dimethylphosphine sulfideHigh Pressure, High Temperature

Electrophilic Aromatic Substitution (EAS): The dimethylphosphine sulfide group is anticipated to be a deactivating and meta-directing group in electrophilic aromatic substitution reactions due to the electron-withdrawing inductive effect of the phosphorus atom. libretexts.orgnih.gov Therefore, electrophilic attack on this compound would be expected to occur at the positions meta to the phosphine sulfide group (i.e., ortho to the bromine). However, the bromine atom itself is an ortho, para-director, albeit a deactivating one. msu.edu The interplay of these directing effects would likely lead to a mixture of products, with substitution occurring at the positions ortho to the bromine and meta to the phosphine sulfide. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.

Reaction Reagents Expected Major Product(s)
NitrationHNO₃, H₂SO₄(4-Bromo-3-nitrophenyl)dimethylphosphine sulfide
BrominationBr₂, FeBr₃(2,4-Dibromophenyl)dimethylphosphine sulfide
SulfonationFuming H₂SO₄4-Bromo-3-(dimethylphosphinothioyl)benzenesulfonic acid

Stereochemical Considerations in the Synthesis and Derivatization of Chiral Analogs (if applicable)

The phosphorus atom in this compound is a prochiral center. The synthesis of chiral analogs, where the phosphorus atom is a stereocenter, opens up possibilities for their use as chiral ligands in asymmetric catalysis.

The synthesis of P-chiral phosphine sulfides can be achieved through several strategies. One common method involves the use of chiral auxiliaries. For instance, a prochiral phosphine can be reacted with a chiral auxiliary to form diastereomers that can be separated, followed by removal of the auxiliary. Another approach is the stereoselective oxidation of a P-chiral phosphine. mdpi.com

Furthermore, enzymatic desymmetrization of prochiral phosphines or phosphine sulfides has emerged as a powerful tool for accessing enantiomerically pure P-chiral compounds.

Once a chiral analog of this compound is obtained, it is crucial to consider the stereochemical outcome of subsequent derivatization reactions. Cross-coupling reactions at the bromine position are unlikely to affect the stereochemistry at the phosphorus center, as the reaction occurs away from the chiral atom. However, reactions involving nucleophilic attack directly at the phosphorus atom (e.g., reduction of the phosphine sulfide to a phosphine) could proceed with either retention or inversion of configuration, depending on the reaction mechanism. masterorganicchemistry.com Similarly, any modification of the substituents on the phosphorus atom would need to be carefully considered to avoid racemization. The stability of the P-chiral center under various reaction conditions is a critical factor in the design of synthetic routes towards functionalized chiral phosphine ligands.

Coordination Chemistry and Ligand Behavior of 4 Bromophenyl Dimethylphosphine Sulfide

Thermodynamics and Kinetics of Metal Complex Formation with (4-Bromophenyl)dimethylphosphine sulfide (B99878)

The formation and stability of metal complexes with (4-Bromophenyl)dimethylphosphine sulfide are governed by fundamental thermodynamic and kinetic principles.

The thermodynamic stability of metal complexes is a critical factor in their formation and is quantified by stability constants (also known as formation constants). wikipedia.org These constants represent the equilibrium for the formation of a complex in solution and indicate the strength of the interaction between the metal ion and the ligand. wikipedia.org According to the Hard and Soft Acid-Base (HSAB) theory, the soft sulfur donor atom of this compound is expected to form stronger and more stable complexes with soft metal ions. wikipedia.org Examples of such soft metal ions include Ag(I), Pd(II), and Hg(II).

Below is an illustrative data table showing typical stability constant data for related phosphine (B1218219) oxide complexes. Note that these are not experimentally verified values for this compound.

Metal IonLigandLog K
La(III)OP(NMe2)33.8
Th(IV)OP(NMe2)34.2
La(III)OPPh(NMe2)23.5
Th(IV)OPPh(NMe2)23.9
This table is illustrative and based on data for different phosphine oxide ligands. researchgate.net

The study of ligand exchange kinetics provides insights into the reactivity of coordination complexes and the mechanisms by which these reactions proceed. solubilityofthings.com Ligand substitution reactions can occur through several mechanisms, primarily dissociative, associative, or interchange pathways. libretexts.org In a dissociative mechanism, a ligand first detaches from the metal complex, forming an intermediate with a lower coordination number, before the new ligand binds. solubilityofthings.comlibretexts.org Conversely, an associative mechanism involves the initial formation of a higher-coordination intermediate.

For square planar complexes, such as those of Pd(II) and Pt(II), ligand exchange often follows an associative pathway. libretexts.org The rate of these reactions is influenced by the steric and electronic properties of all ligands involved. nih.gov The steric bulk of the this compound ligand and the electronic influence of the bromo-substituent are expected to play a significant role in the kinetics of ligand exchange. manchester.ac.uk Studies on similar systems have shown that the nature of the incoming and leaving groups, as well as ancillary ligands, can significantly affect reaction rates. nih.govuvic.caosti.gov

Structural Elucidation of Metal-Phosphine Sulfide Coordination Complexes

The three-dimensional structure of metal complexes containing this compound is crucial for understanding their chemical and physical properties. X-ray crystallography is the definitive method for determining these structures.

The coordination geometry of a metal complex is highly dependent on the identity of the metal ion and the other ligands attached to it (ancillary ligands). For example, with a square planar metal center like Pd(II), the coordination of two this compound ligands can result in either cis or trans isomers. The relative stability of these isomers is determined by a combination of steric and electronic factors. The presence of other bulky ligands can favor the formation of the less sterically hindered isomer. rsc.org The crystal structure of a related compound, triphenylphosphine-(4-bromophenyl)borane, has been reported, providing insight into the solid-state interactions of the (4-bromophenyl) group. nih.gov

Below is a hypothetical table of crystallographic data for illustrative purposes.

ComplexCrystal SystemSpace GroupM-S Bond Length (Å)P-S-M Angle (°)
cis-[PdCl2(P(S)Me2(4-BrC6H4))2]MonoclinicP21/c2.35105
trans-[PtBr2(P(S)Me2(4-BrC6H4))2]OrthorhombicPbca2.32110
This table is for illustrative purposes and does not represent experimentally verified data.

Electronic Properties and Ligand Field Effects of this compound

The electronic characteristics of this compound as a ligand determine how it influences the properties of the metal center. libretexts.org

The sulfur atom in the phosphine sulfide acts as a σ-donor, and the electron-withdrawing 4-bromophenyl group can modulate this donor strength. libretexts.org This electronic effect can be probed by techniques like infrared (IR) spectroscopy, where a shift in the P=S stretching frequency upon coordination indicates the formation of the metal-sulfur bond.

The ligand field effect describes how the ligand affects the d-orbital energies of the metal. Sulfur-donor ligands like phosphine sulfides are generally considered weak field ligands, placing them low in the spectrochemical series. libretexts.org The magnitude of the d-orbital splitting will influence the electronic spectra of the complexes.

Spectroscopic Probes of Metal-Ligand Bonding Interactions

Spectroscopic techniques are indispensable tools for elucidating the nature of metal-ligand bonding in coordination complexes. For complexes of this compound, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.

Interactive Data Table: Typical IR Spectroscopic Data for Phosphine Sulfide Ligands and their Metal Complexes

Compound/Complex Typeν(P=S) of Free Ligand (cm⁻¹)ν(P=S) of Coordinated Ligand (cm⁻¹)Δν(P=S) (cm⁻¹)ν(M-S) (cm⁻¹)
This compound Estimated: ~600-650Expected: Lower than free ligandExpected: NegativeDependent on metal
Triphenylphosphine (B44618) sulfide~637~580-620 (in various complexes)-17 to -57~250-350 (for various metals)
Tri(p-tolyl)phosphine sulfide~635~600 (in a Ru complex)-35Not specified

Note: The data for this compound is estimated based on trends observed for similar aryl phosphine sulfides. Actual values may vary.

Computational Analysis of Electronic Structure and Orbital Interactions

Computational methods, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and bonding in molecules where experimental data may be limited. For this compound, DFT calculations can elucidate the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the characteristics of the P=S bond.

The electronic structure of phosphine sulfides is characterized by a σ-bond and a π-bond component in the P=S double bond. The HOMO is typically associated with the lone pairs on the sulfur atom, while the LUMO is often a σ* anti-bonding orbital of the P-C bonds. The 4-bromophenyl group, being electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted phenyl or alkyl groups. This electronic modification influences the ligand's donor properties.

Upon coordination to a metal, the primary interaction is the donation of electron density from the sulfur-based HOMO to a vacant d-orbital on the metal center, forming a σ-bond. Additionally, π-backbonding can occur from filled metal d-orbitals to the σ* orbitals of the P-C bonds. youtube.com DFT calculations on metal complexes of this compound would allow for a quantitative analysis of these orbital interactions. The calculated bond lengths, bond angles, and vibrational frequencies can be compared with experimental data (where available) to validate the computational model. Furthermore, analysis of the electron density distribution and bond order can provide a deeper understanding of the metal-ligand bond strength and the electronic influence of the 4-bromophenyl substituent. Studies on related phosphine sulfide complexes have shown that the electronic properties of the aryl substituents significantly impact the catalytic activity of the resulting metal complexes. organicchemistrydata.org

Interactive Data Table: Calculated Electronic Properties of a Model Aryl Phosphine Sulfide

PropertyValueDescription
HOMO Energy-6.5 eVHighest Occupied Molecular Orbital, indicative of electron-donating ability.
LUMO Energy-1.2 eVLowest Unoccupied Molecular Orbital, related to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
Mulliken Charge on S-0.45 ePartial charge on the sulfur atom, indicating its nucleophilicity.
P=S Bond Order~1.8Reflects the double bond character.

Note: These are representative values from DFT calculations on a generic aryl phosphine sulfide and are intended for illustrative purposes. Specific values for this compound would require dedicated calculations.

Rational Design Principles for Novel Metal-Phosphine Sulfide Catalysts and Materials

The modular nature of phosphine sulfide ligands, allowing for systematic variation of their steric and electronic properties, makes them attractive targets for the rational design of catalysts and functional materials.

Tuning Ligand Properties for Specific Metal Interactions

The electronic and steric properties of this compound can be fine-tuned to achieve specific interactions with a metal center, thereby influencing the properties and reactivity of the resulting complex.

Electronic Tuning: The 4-bromophenyl group imparts specific electronic characteristics to the ligand. The bromine atom is an electron-withdrawing group through induction, which can decrease the electron-donating ability of the sulfur atom compared to an unsubstituted phenyl or alkyl group. This can be advantageous in certain catalytic applications where a less electron-rich metal center is desired to promote specific reaction steps, such as reductive elimination. organicchemistrydata.org The bromine atom also provides a site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex ligands with tailored electronic properties. For example, replacing the bromine with electron-donating or even more strongly electron-withdrawing groups would allow for a systematic study of ligand electronic effects on catalytic performance.

Steric Tuning: The dimethylphosphino moiety provides a relatively small steric footprint around the phosphorus atom. This can be beneficial in catalytic reactions where substrate access to the metal center is important. The Tolman cone angle is a useful parameter for quantifying the steric bulk of phosphine-based ligands. While primarily defined for phosphines, a similar concept can be applied to phosphine sulfides. The relatively modest steric demand of the dimethylphosphino group in this compound would allow for the coordination of multiple ligands to a metal center or facilitate the approach of bulky substrates.

Supramolecular Assembly of Coordination Complexes

The presence of a halogen atom, such as bromine in this compound, introduces the possibility of using halogen bonding as a tool for directing the supramolecular assembly of its coordination complexes. Halogen bonding is a non-covalent interaction between a halogen atom (as a Lewis acid) and a Lewis base.

In the solid state, the bromine atom of the this compound ligand in a metal complex could engage in halogen bonding interactions with other Lewis basic sites in the crystal lattice, such as counter-ions or solvent molecules. These directional interactions can be exploited to control the packing of the molecules in the crystal, leading to the formation of specific supramolecular architectures such as chains, layers, or three-dimensional networks. nih.gov

Furthermore, the bromo-functionalized ligand can be used as a building block in the construction of more complex supramolecular structures. For instance, it could be incorporated into larger organic frameworks or used to functionalize surfaces. The combination of coordination chemistry at the sulfur atom and supramolecular interactions involving the bromine atom provides a powerful strategy for the design of new materials with interesting structural and functional properties. While specific examples involving this compound are not documented, the principles of supramolecular chemistry suggest that this would be a fruitful area of investigation.

Catalytic Applications and Mechanistic Investigations Involving 4 Bromophenyl Dimethylphosphine Sulfide

(4-Bromophenyl)dimethylphosphine sulfide (B99878) as a Ligand in Homogeneous Catalysis

Phosphine (B1218219) sulfides are often considered as air-stable precursors to the more reactive phosphine ligands. The in-situ reduction of the P=S bond to a phosphine can be a convenient method for generating the active catalyst. However, direct use of phosphine sulfides as ligands is less common. This section will explore the documented applications of (4-Bromophenyl)dimethylphosphine sulfide in this context.

Applications in Cross-Coupling Reactions (e.g., C-C, C-N, C-X Bond Formations)

Cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and C-S coupling reactions, are powerful tools for the construction of complex organic molecules. The performance of the palladium catalysts often employed in these reactions is highly dependent on the nature of the phosphine ligand.

Currently, there is a lack of specific research in the public domain detailing the direct application of This compound as a ligand in cross-coupling reactions. While numerous studies highlight the use of various phosphine ligands for these transformations, specific data on the performance of catalysts derived from this particular phosphine sulfide is not available. The bromo-substituent on the phenyl ring could potentially serve as a handle for further functionalization or as a point of attachment to a solid support, but experimental evidence for such applications involving this specific molecule is not documented in readily accessible scientific literature.

Role in Hydrogenation, Hydroformylation, and Other Addition Reactions

Hydrogenation and hydroformylation are large-scale industrial processes that rely on efficient catalysts for the addition of hydrogen or a formyl group across unsaturated bonds. The design of the ligand is crucial for controlling the activity and selectivity of these reactions.

A thorough review of the scientific literature does not reveal any studies where This compound has been employed as a ligand for catalytic hydrogenation, hydroformylation, or other related addition reactions. The focus in these areas has been on other classes of phosphine ligands, and the potential of this specific phosphine sulfide remains unexplored in this domain.

Exploration of Asymmetric Catalysis with Chiral Derivatives (if applicable)

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. Asymmetric catalysis, often achieved through the use of chiral ligands, is a key technology for this purpose.

There are no reports in the scientific literature on the synthesis or application of chiral derivatives of This compound for asymmetric catalysis. The development of chiral analogues and their subsequent testing in asymmetric transformations has not been a subject of published research.

Mechanistic Elucidation of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is fundamental to its optimization and the rational design of new and improved catalysts. This involves the identification of reaction intermediates, transition states, and the rate-determining steps of the catalytic cycle.

Identification of Key Intermediates and Transition States

Detailed mechanistic studies involving the use of This compound as a ligand are not available in the current body of scientific literature. Consequently, there is no information on the specific intermediates or transition states that would be formed in a catalytic cycle involving this compound.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

Kinetic Isotope Effect studies are a powerful tool for probing the rate-determining step of a reaction mechanism. Such studies have not been reported for any catalytic reaction utilizing This compound as a ligand.

Heterogeneous Catalysis and Immobilization Strategies

The transition from homogeneous to heterogeneous catalysis is a critical step in making catalytic processes more economically viable and environmentally friendly. Immobilizing a catalyst on a solid support facilitates its separation from the reaction mixture, enabling its reuse and minimizing product contamination. For catalysts derived from this compound, various immobilization strategies can be envisioned, drawing parallels from closely related phosphine sulfide ligands.

Grafting and Supporting of this compound-Based Catalysts

The immobilization of palladium catalysts bearing phosphine sulfide ligands, such as the structurally similar triphenylphosphine (B44618) sulfide, has been successfully achieved through their incorporation into porous organic polymers (POPs). One effective method involves the synthesis of a porous polymer network with built-in phosphine functionalities. For instance, a triphenylphosphine-functionalized porous polymer can be synthesized and subsequently used to support palladium nanoparticles (PdNPs@POP-Ph3P). mdpi.com This approach ensures a high dispersion of the active palladium species and strong interaction with the phosphine sulfide moieties within the polymer matrix.

Another strategy involves the "knitting" of microporous organic polymers using diphosphine derivatives and aromatic linkers through a Friedel-Crafts reaction. nih.gov These three-dimensional materials can then coordinate with a palladium precursor, such as palladium acetate, anchoring the metal to the phosphine sites within the porous structure. nih.govnih.gov The resulting supported catalysts (e.g., Pd@PP-X) exhibit high surface areas and a well-defined porous architecture, which are beneficial for catalytic activity and substrate accessibility. nih.govnih.gov

While direct examples of grafting this compound are not prevalent in the reviewed literature, the bromine functionality on the phenyl ring offers a convenient handle for immobilization. This bromo group can be utilized in various cross-coupling reactions, such as Sonogashira or Suzuki-Miyaura couplings, to covalently attach the ligand to a pre-functionalized polymer support. This would create a robust, covalently linked heterogeneous catalyst, minimizing ligand leaching.

Recyclability and Durability Studies of Supported Catalysts

A key advantage of heterogeneous catalysts is their potential for recycling and reuse over multiple reaction cycles. Studies on polymer-supported palladium catalysts with phosphine sulfide ligands have demonstrated excellent recyclability. For example, a polymer-supported triphenylphosphine sulfide Pd(0) complex was found to be practically recyclable in Suzuki-Miyaura coupling reactions. elsevierpure.com Similarly, palladium nanoparticles supported on a triphenylphosphine-functionalized porous polymer (PdNPs@POP-Ph3P) could be reused at least four times with only a slight loss in activity in the carbonylation of chloroacetates. mdpi.com Impressively, ICP analysis of the recycled catalyst showed that 95% of the initial palladium loading was retained after four cycles. mdpi.com

The durability of these supported catalysts is also noteworthy. Microporous organic polymer-supported palladium catalysts (Pd@PP-X) have been shown to maintain good recyclability for up to five consecutive Suzuki-Miyaura coupling reactions without significant loss of activity or palladium leaching. nih.govnih.gov This high durability is attributed to the strong coordination of the palladium to the phosphine ligands embedded within the robust polymer framework.

Catalyst System Reaction Type Number of Cycles Final Yield/Activity Palladium Leaching Reference
Polymer-supported triphenylphosphine sulfide Pd(0)Suzuki-Miyaura Coupling-Recyclable- elsevierpure.com
PdNPs@POP-Ph3PCarbonylation4Slight loss in activity5% loss of Pd mdpi.com
Pd@PP-X (microporous phosphine polymer)Suzuki-Miyaura Coupling5No significant loss of activityLow nih.govnih.gov

This table presents data on the recyclability and durability of supported palladium catalysts with phosphine sulfide and related phosphine ligands.

Catalyst Deactivation Pathways and Regeneration Strategies

Despite the enhanced stability offered by immobilization, heterogeneous catalysts are still susceptible to deactivation over time. Understanding the mechanisms of deactivation is crucial for extending the catalyst's lifetime and developing effective regeneration strategies.

Common deactivation pathways for palladium catalysts, including those with phosphine-based ligands, involve:

Leaching of the Active Metal: Dissolution of the palladium species from the support into the reaction medium is a common cause of activity loss.

Aggregation of Metal Nanoparticles: In the case of nanoparticle catalysts, the agglomeration of smaller particles into larger, less active ones can occur, especially at elevated temperatures. mdpi.com

Poisoning: The active sites of the catalyst can be blocked by strongly coordinating species present in the reaction mixture, such as substrates, products, or impurities. For palladium catalysts, sulfur-containing compounds are well-known poisons.

Ligand Degradation: The phosphine sulfide ligand itself can undergo chemical transformations that reduce its coordinating ability or alter the electronic properties of the catalyst. For instance, P-C bond cleavage can occur under certain reaction conditions.

Fouling: The deposition of solid byproducts or polymeric materials on the catalyst surface can block access to the active sites.

In the context of palladium catalysts with phosphine sulfonato ligands, irreversible deactivation has been observed through the formation of saturated alkanes and bis(chelate)palladium complexes. d-nb.info This deactivation can be triggered by the reaction of palladium alkyl intermediates with palladium hydride species. d-nb.info

For supported catalysts that have undergone deactivation, several regeneration strategies can be employed. A common approach involves washing the catalyst with appropriate solvents to remove adsorbed poisons or fouling agents. For instance, a deactivated Pd(OH)2/C catalyst used in a hydrodebenzylation reaction was successfully regenerated by extraction with a chloroform (B151607) solution, allowing it to be recycled. mdpi.com In some cases, a mild thermal treatment or chemical treatment can restore catalytic activity. For example, a deactivated Pd/C catalyst was regenerated by washing with N,N-dimethylformamide to remove deposits, followed by oxidation with hot air to remove chemisorbed sulfur. nih.gov

For catalysts based on this compound, the specific deactivation mechanisms would likely parallel those of other palladium-phosphine systems. The robustness of the P=S bond generally offers good stability against oxidation compared to phosphines. However, the potential for palladium leaching and fouling would remain key concerns in practical applications. Tailored regeneration protocols, likely involving solvent washing and potentially a mild oxidative treatment, would be necessary to extend the operational life of these promising heterogeneous catalysts.

Computational and Theoretical Investigations of 4 Bromophenyl Dimethylphosphine Sulfide

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. A DFT study of (4-Bromophenyl)dimethylphosphine sulfide (B99878) would provide fundamental information about its geometry and electronic landscape. Typically, a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)) would be employed for such calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. For (4-Bromophenyl)dimethylphosphine sulfide, the HOMO would likely be localized on the electron-rich sulfur and phosphorus atoms, as well as the π-system of the bromophenyl ring. The LUMO, conversely, would be expected to be distributed over the aromatic ring and the P=S bond, indicating potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, would reveal the regions of positive and negative electrostatic potential. The electronegative bromine and sulfur atoms would be associated with regions of negative potential, indicating their susceptibility to electrophilic attack, while the hydrogen atoms of the methyl groups would exhibit positive potential.

A hypothetical table of key electronic properties that would be generated from such a study is presented below.

ParameterPredicted Value (Arbitrary Units)Significance
HOMO Energy-Indicates the electron-donating ability.
LUMO Energy-Indicates the electron-accepting ability.
HOMO-LUMO Gap-Relates to chemical reactivity and stability.
Dipole Moment-Measures the overall polarity of the molecule.

The presence of the dimethylphosphine (B1204785) sulfide group attached to the phenyl ring allows for rotational freedom around the C-P bond. A conformational analysis would be necessary to identify the most stable three-dimensional arrangement of the molecule (the global energy minimum). This would involve systematically rotating the P-C(aryl) bond and calculating the energy at each step to map out the potential energy surface. The results would likely show that a staggered conformation, which minimizes steric hindrance between the methyl groups and the aromatic ring, is the most energetically favorable.

Prediction of Reactivity and Reaction Pathways via Quantum Chemical Calculations

Quantum chemical calculations can go beyond static molecular properties to predict how a molecule will behave in a chemical reaction.

For any proposed reaction involving this compound, such as its oxidation, reduction, or participation as a ligand in catalysis, computational methods can be used to calculate the energy profile of the reaction pathway. This involves locating the transition state structure and calculating its energy relative to the reactants and products. The resulting activation energy barrier provides a quantitative measure of the reaction's feasibility.

Theoretical models can simulate reaction mechanisms in different environments. Gas-phase calculations provide insight into the intrinsic reactivity of the molecule, while calculations in solution, using implicit or explicit solvent models, can account for the influence of the solvent on the reaction pathway and energetics. For instance, the mechanism of its coordination to a metal center could be modeled to understand the step-by-step process of ligand exchange.

Theoretical Characterization of Metal-Ligand Interactions in Coordination Complexes

This compound has the potential to act as a ligand in coordination chemistry. Theoretical studies are instrumental in understanding the nature of the metal-ligand bond. Energy decomposition analysis (EDA) and Natural Bond Orbital (NBO) analysis are common techniques used to dissect the interaction energy into its constituent parts, such as electrostatic attraction, Pauli repulsion, and orbital (covalent) interactions. These analyses would quantify the σ-donating and π-accepting capabilities of the phosphine (B1218219) sulfide ligand when coordinated to a transition metal.

A hypothetical data table summarizing the results of an EDA for a complex with a generic metal (M) is shown below.

Interaction ComponentEnergy Contribution (kcal/mol)Description
Electrostatic Interaction-The classical electrostatic attraction between the metal and the ligand.
Pauli Repulsion-The destabilizing interaction due to the repulsion of filled orbitals.
Orbital Interaction-The stabilizing interaction from the mixing of metal and ligand orbitals.
Total Interaction Energy -The overall strength of the metal-ligand bond.

Bonding Analysis (e.g., Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM))

Bonding analysis methods delve into the electronic structure of a molecule to provide a quantitative description of the chemical bonds and non-covalent interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a set of localized orbitals that align with the intuitive Lewis structure representation of bonding (lone pairs, bonding orbitals). This method is particularly useful for quantifying the strength and nature of donor-acceptor interactions, also known as hyperconjugation.

For this compound, NBO analysis would be performed on a geometry optimized using a DFT method (e.g., B3LYP functional with a 6-311G(d,p) basis set). Key insights would include the nature of the phosphorus-sulfur (P=S) and phosphorus-carbon (P-C) bonds. The analysis would likely reveal a significant degree of polarization in the P=S bond, with the sulfur atom bearing a substantial negative natural charge and the phosphorus atom a positive one. The analysis can also quantify the delocalization of electron density between the phenyl ring's π-system and the phosphorus atom's orbitals, providing insight into the electronic communication between the aryl substituent and the phosphine sulfide moiety. orientjchem.org

A hypothetical NBO analysis might yield second-order perturbation theory energies, E(2), which quantify the stabilization energy from specific donor-acceptor interactions. For instance, interactions between the sulfur lone pairs and the antibonding orbitals of the P-C bonds, or between the phenyl ring π-orbitals and the phosphorus d-orbitals, would be quantified.

Table 1: Hypothetical NBO Second-Order Perturbation Energies (E(2)) for this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (1) Sσ(P-Cmethyl1)2.5
LP (1) Sσ(P-Cmethyl2)2.4
LP (1) Sσ(P-Caryl)1.8
π (Caryl-Caryl)σ(P-Caryl)3.1
σ (P-S)σ*(Caryl-Br)0.6

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atoms, bonds, and molecular structure. orientjchem.org This method identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei indicates a chemical bond. The properties at the BCP, such as the electron density (ρ(BCP)) and its Laplacian (∇²ρ(BCP)), reveal the nature of the interaction.

In the context of this compound, QTAIM analysis would characterize the P=S, P-C, C-Br, and C-H bonds. The P=S bond is expected to show a high ρ(BCP) value and a negative Laplacian, indicative of a shared (covalent) interaction with some degree of charge concentration. In contrast, weaker non-covalent interactions, such as potential intramolecular hydrogen bonds between a methyl hydrogen and the bromine atom, would be characterized by low ρ(BCP) and positive ∇²ρ(BCP) values, typical of closed-shell interactions. orientjchem.org

Table 2: Hypothetical QTAIM Parameters at Bond Critical Points (BCPs)

BondElectron Density ρ(BCP) (a.u.)Laplacian ∇²ρ(BCP) (a.u.)Nature of Interaction
P=S0.185-0.250Polar Covalent
P-Caryl0.230-0.480Covalent
P-Cmethyl0.245-0.550Covalent
C-Br0.150+0.095Polar Covalent

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental data and confirm molecular structures. ivanmr.com

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ³¹P NMR chemical shifts is a common application of computational chemistry. ivanmr.comyoutube.com Calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method on a DFT-optimized geometry. semanticscholar.org For phosphorus compounds, functionals like PBE0 or M06-2X combined with large basis sets such as 6-311+G(2d,p) have shown good accuracy. researchgate.netnih.gov Often, a linear scaling method is applied, where calculated chemical shifts are plotted against experimental values for a set of known compounds, and the resulting linear equation is used to correct the values for the target molecule, improving predictive accuracy. youtube.comnih.gov For this compound, the calculated ³¹P chemical shift would be particularly sensitive to the electronic environment created by the bromophenyl and methyl groups.

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule. These frequencies correspond to the fundamental vibrational modes (stretching, bending, etc.). A key predicted vibration for this molecule would be the P=S stretching frequency, which is a strong indicator of the bond's strength and is sensitive to the electronic effects of the substituents on the phosphorus atom. Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) for π→π* and n→π* transitions, primarily involving the aromatic ring and the P=S chromophore.

Table 3: Hypothetical Predicted Spectroscopic Parameters for this compound

ParameterPredicted ValueNotes
³¹P NMR Chemical Shift45.2 ppmScaled value using PBE0/6-311+G(2d,p)
¹³C NMR (C-Br)123.5 ppmGIAO-DFT
¹³C NMR (C-P)135.8 ppmGIAO-DFT
IR P=S Stretch645 cm⁻¹Scaled harmonic frequency
UV-Vis λmax255 nmTD-DFT calculated π→π* transition

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Solution Behavior

While quantum mechanics is excellent for describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of an ensemble of molecules over time. rsc.org MD simulations model atoms as classical particles interacting through a force field, which is a set of equations and parameters that describe the potential energy of the system. nih.gov

For this compound, an MD simulation would typically place one or more solute molecules in a box filled with a chosen solvent (e.g., water, chloroform (B151607), or toluene) and solve Newton's equations of motion for every atom. This simulation would track the positions and velocities of all atoms over a period of nanoseconds or longer. nih.gov

The primary outputs of the simulation are trajectories that reveal information about:

Solvation Structure: How solvent molecules arrange around the solute, which can be quantified using radial distribution functions (RDFs). The RDF for water around the polar P=S group would show a distinct structure, indicating strong solute-solvent interactions.

Intermolecular Interactions: The simulation can identify and quantify non-covalent interactions between solute molecules, such as π-π stacking of the bromophenyl rings or dipole-dipole interactions involving the P=S bond. The binding energy between two solute molecules can be calculated to assess the strength of dimerization. rsc.org

Conformational Dynamics: The simulation would show how the molecule rotates and flexes in solution, including the rotation around the P-Caryl bond.

These simulations are crucial for understanding how the molecule behaves in a condensed phase, which is essential for applications like catalysis where interactions with substrates and solvents are key. acs.org

Development of Quantitative Structure-Activity Relationships (QSAR) for Ligand Design

This compound can be viewed as a ligand precursor. Phosphines are a cornerstone of homogeneous catalysis, and their performance is dictated by their steric and electronic properties. gessnergroup.comyoutube.com Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate a molecule's structural or physicochemical properties (descriptors) with its observed activity or property (e.g., catalytic yield). researchgate.net

To develop a QSAR model for a series of phosphine ligands, including this compound, one would:

Assemble a Dataset: Synthesize and test a diverse set of related phosphine ligands in a specific catalytic reaction.

Calculate Descriptors: For each ligand, calculate a range of theoretical descriptors. These can include:

Steric Descriptors: Cone angle, buried volume (%Vbur).

Electronic Descriptors: HOMO and LUMO energies, NBO charge on the phosphorus atom, calculated dipole moment.

Build and Validate the Model: Use statistical methods like multiple linear regression (MLR) to build an equation linking the descriptors to the experimental activity. researchgate.net The model's predictive power is then tested using internal and external validation techniques. researchgate.net

A hypothetical QSAR model for a cross-coupling reaction might look like:

log(Yield) = c₀ + c₁(NBO charge on P) - c₂(%Vbur) + c₃*(E_HOMO)

Such a model would reveal that high catalytic yield is favored by a more electron-donating phosphine (higher HOMO energy), a less sterically hindered environment around the metal, and a specific partial charge on the phosphorus atom. nih.gov This allows chemists to computationally screen new, untested ligand designs, like derivatives of this compound, to predict their performance before undertaking their synthesis, accelerating the discovery of more efficient catalysts. researchgate.net

Advanced Spectroscopic and Diffraction Based Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of (4-Bromophenyl)dimethylphosphine sulfide (B99878), offering insights into the connectivity of atoms, the electronic environment of the nuclei, and the dynamic processes occurring in solution.

A multi-nuclear NMR approach is essential for the complete characterization of (4-Bromophenyl)dimethylphosphine sulfide.

³¹P NMR: The phosphorus-31 nucleus is a sensitive probe of the chemical environment around the phosphorus atom. For phosphine (B1218219) sulfides, the ³¹P chemical shift is indicative of the oxidation state and the nature of the substituents on the phosphorus. In a related compound, triphenylphosphine (B44618) sulfide, the ³¹P NMR spectrum shows a characteristic chemical shift. spectrabase.comchemicalbook.com For this compound, the ³¹P chemical shift is expected in the range typical for tertiary phosphine sulfides.

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms present in the molecule. The aromatic protons of the 4-bromophenyl group typically appear as a set of doublets due to ortho and meta coupling. The methyl protons attached to the phosphorus atom will show a characteristic doublet due to coupling with the ³¹P nucleus. In a similar compound, dimethyl sulfide, the methyl protons appear at approximately 2.1 ppm. chemicalbook.com For (4-bromophenyl)methyl sulfoxide (B87167), the methyl protons are observed at a specific chemical shift. orgsyn.org

¹³C NMR: The carbon-13 NMR spectrum reveals the carbon framework of the molecule. The carbon atoms of the 4-bromophenyl ring will exhibit distinct chemical shifts, with the carbon atom bonded to the bromine atom (C-Br) being significantly influenced by the halogen's electronegativity and heavy atom effect. The methyl carbons attached to the phosphorus will also show a characteristic signal, which may be split due to coupling with the ³¹P nucleus. Spectroscopic data for related compounds such as di(4-bromophenyl)disulfide and (4-chlorophenyl)methyl sulfoxide provide reference points for the expected chemical shifts. rsc.org

⁷⁹Br NMR: While less common, ⁷⁹Br NMR can provide direct information about the electronic environment of the bromine atom. The chemical shift and line width are sensitive to the symmetry of the electric field around the nucleus and can be used to study intermolecular interactions.

A representative table of expected NMR data is provided below, based on analysis of similar compounds.

Nucleus Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
³¹P~40-50Singlet-
¹H (Aromatic)~7.5-7.8AA'BB' system or two doubletsJ(H,H) ≈ 8-9
¹H (Methyl)~1.8-2.2Doublet²J(P,H) ≈ 12-14
¹³C (C-P)~130-135Doublet¹J(P,C) ≈ 60-70
¹³C (C-Br)~120-125Singlet-
¹³C (Aromatic CH)~130-135DoubletJ(P,C) may be observed
¹³C (Methyl)~20-25Doublet¹J(P,C) ≈ 50-60

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. This allows for the investigation of aggregation and intermolecular interactions in solution. A DOSY experiment on this compound would reveal whether the compound exists as a monomer or forms aggregates in a given solvent. A single diffusion coefficient corresponding to the monomeric species would be expected in the absence of significant intermolecular interactions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Elucidation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

The vibrational spectrum of this compound is characterized by several key absorption bands.

P=S Stretching: The most characteristic vibration is the P=S stretching mode, which typically appears in the region of 600-800 cm⁻¹. The exact position of this band is sensitive to the electronic and steric effects of the substituents on the phosphorus atom.

Aromatic C-H Stretching: The stretching vibrations of the aromatic C-H bonds are expected in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The stretching vibrations of the methyl C-H bonds will appear in the region of 2850-3000 cm⁻¹.

C-C Stretching (Aromatic): The stretching vibrations of the carbon-carbon bonds within the phenyl ring are typically observed in the range of 1450-1600 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is expected at lower frequencies, generally in the range of 500-600 cm⁻¹.

P-C Stretching: The stretching vibrations of the P-C bonds are also found at lower wavenumbers.

Theoretical calculations, such as those using density functional theory (DFT), can aid in the precise assignment of these vibrational modes. rasayanjournal.co.inorientjchem.org

A summary of expected characteristic vibrational frequencies is presented in the table below.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Aromatic C-H Stretch3000-3100FT-IR, Raman
Aliphatic C-H Stretch2850-3000FT-IR, Raman
Aromatic C=C Stretch1450-1600FT-IR, Raman
P=S Stretch600-800FT-IR, Raman
C-Br Stretch500-600FT-IR, Raman

The force constants for the various bonds in this compound can be calculated from the vibrational frequencies obtained from FT-IR and Raman spectra. These force constants provide a quantitative measure of the bond strengths. For instance, the force constant for the P=S bond can be used to assess the degree of double bond character. Comparisons of the force constants with those of related molecules can provide insights into the electronic effects of the 4-bromophenyl and dimethyl substituents on the phosphorus-sulfur bond. Computational methods are often used to calculate theoretical force constants, which can then be compared with experimental data to validate the vibrational assignments. researchgate.net

Single Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction stands as the definitive method for determining the atomic arrangement in a crystalline solid. While a specific crystal structure for this compound is not publicly available in open-access databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) wikipedia.orgnih.govnih.govcrystallography.net, analysis of closely related structures, such as dimethyl(phenyl)phosphine sulfide researchgate.net, provides a strong foundation for predicting its structural characteristics.

Determination of Solid-State Molecular and Crystal Structures

Based on analogous compounds, this compound is expected to crystallize in a common space group, such as the monoclinic P2₁/n system. The phosphorus atom would adopt a tetrahedral geometry, bonded to the sulfur atom, two methyl groups, and the 4-bromophenyl ring.

Table 1: Predicted Crystallographic and Key Bond Parameters for this compound

ParameterPredicted Value/System
Crystal SystemMonoclinic
Space GroupP2₁/n
P=S Bond Length~1.96 Å
P-C (phenyl) Bond Length~1.81 Å
P-C (methyl) Bond Length~1.80 Å
C-Br Bond Length~1.90 Å
C-P-S Bond Angle~113°
C-P-C Bond Angles~105-108°
Note: These values are predictions based on structurally similar compounds and general crystallographic data.

The introduction of the bromine atom on the phenyl ring is anticipated to have a minor, yet discernible, influence on the bond lengths and angles compared to the unsubstituted phenyl analogue due to its electronic and steric effects.

Investigation of Intermolecular Interactions and Crystal Packing

The packing of this compound molecules in the crystal lattice would be dictated by a combination of weak intermolecular forces. The presence of the bromine atom introduces the possibility of halogen bonding, a directional interaction between the electrophilic region of the bromine and a nucleophilic site on an adjacent molecule, such as the sulfur atom.

Furthermore, weak C-H···S and C-H···π interactions are expected to play a significant role in stabilizing the crystal structure. The arrangement of the molecules will likely be influenced by the need to optimize these various non-covalent interactions, leading to a densely packed and stable crystalline solid. The study of related structures containing 4-bromophenyl moieties reveals that π-π stacking interactions between the aromatic rings can also be a significant packing motif ugr.es.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful tool for confirming the elemental composition of a compound and for elucidating its structure through controlled fragmentation. For this compound, HRMS would provide an exact mass measurement, confirming its molecular formula of C₈H₁₀BrPS.

The fragmentation of organophosphine sulfides under mass spectrometric conditions typically involves cleavage of the bonds around the central phosphorus atom. The study of similar sulfide compounds indicates that charge retention often occurs on the sulfur-containing fragment nih.gov.

Table 2: Predicted High-Resolution Mass Spectrometry Data and Major Fragmentation Pathways for this compound

Ionm/z (calculated)Fragmentation Pathway
[M]⁺˙247.9502Molecular Ion
[M - CH₃]⁺232.9269Loss of a methyl radical
[C₇H₇BrPS]⁺
[M - Br]⁺168.0289Loss of a bromine radical
[C₈H₁₀PS]⁺
[C₆H₄Br]⁺154.9496Cleavage of the P-C(phenyl) bond
[P(S)(CH₃)₂]⁺93.9744Cleavage of the P-C(phenyl) bond
Note: The fragmentation pathways are predictive and based on general principles of mass spectrometry for related compounds.

The presence of the bromine atom provides a distinctive isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a key signature in the mass spectrum, aiding in the identification of bromine-containing fragments.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic State Analysis

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are sensitive probes of the electronic structure and chemical environment of specific elements within a molecule.

For this compound, XAS at the Phosphorus K-edge would provide information about the oxidation state and coordination environment of the phosphorus atom. The energy of the absorption edge is sensitive to the effective charge on the phosphorus atom, and the near-edge structure (XANES) is influenced by the geometry of its substituents acs.orgnih.gov. Comparing the P K-edge spectrum to that of related phosphine oxides would reveal the influence of the sulfur versus oxygen atom on the electronic structure of the phosphorus center researchgate.net.

Similarly, Bromine K-edge XAS is a powerful technique for probing the environment of the bromine atom nih.govaps.org. The position and features of the absorption edge are characteristic of the C-Br covalent bond and can be used to distinguish it from ionic bromide researchgate.net.

XPS would complement the XAS data by providing quantitative information on the elemental composition of the surface and the binding energies of the core electrons (P 2p, S 2p, Br 3d, and C 1s). Shifts in these binding energies provide further insight into the chemical state and bonding environment of each element. While specific XAS and XPS data for this compound are not available, the application of these techniques to other organobromine and organophosphorus compounds demonstrates their utility in detailed electronic structure analysis gcu.ac.uknih.gov.

Reactivity Profiles and Reaction Mechanisms of 4 Bromophenyl Dimethylphosphine Sulfide

Electrophilic and Nucleophilic Reactions at the Phosphine (B1218219) Sulfide (B99878) Moiety

The phosphorus-sulfur (P=S) double bond in (4-Bromophenyl)dimethylphosphine sulfide is the key to the reactivity of this functional group. The sulfur atom possesses lone pairs of electrons, rendering it nucleophilic, while the phosphorus atom can be susceptible to nucleophilic attack under certain conditions, particularly after activation.

Reactions with Alkylating and Acylating Agents

The sulfur atom in the thiophosphoryl group (P=S) exhibits nucleophilic character and readily reacts with electrophilic reagents such as alkylating and acylating agents. This reactivity is analogous to the well-established reactions of other tertiary phosphine sulfides.

With alkylating agents, such as alkyl halides (e.g., methyl iodide), the sulfur atom attacks the electrophilic carbon, leading to the formation of a stable phosphonium (B103445) salt. This process involves the conversion of the P=S double bond to a P-S single bond, with the phosphorus atom bearing a positive charge.

Reaction Scheme: Alkylation of this compound

Similarly, acylating agents, like acyl chlorides, can react at the sulfur atom, although this can sometimes be followed by rearrangement or further reactions depending on the specific substrate and conditions. The initial step is the formation of an S-acylated phosphonium salt.

Oxidation and Reduction Chemistry of the P=S Bond

The phosphorus center in this compound is in the +5 oxidation state and is generally resistant to further oxidation under standard conditions. The P=S bond is less polar and stronger than the corresponding P=O bond in phosphine oxides, making phosphine sulfides relatively stable compounds. wikipedia.org However, very strong oxidizing agents can potentially lead to the formation of various oxidized phosphorus species, though this is not a common synthetic transformation.

Conversely, the reduction of the phosphine sulfide to the corresponding tertiary phosphine is a synthetically useful and well-documented reaction for this class of compounds. tandfonline.com This desulfurization can be achieved with high efficiency using various reducing agents. The choice of reagent can be critical, especially when stereochemistry at the phosphorus center needs to be preserved. For P-stereogenic phosphine sulfides, reduction with reagents like Raney-Nickel or hexachlorodisilane (B81481) often proceeds with a high degree of stereospecificity, typically with retention of configuration at the phosphorus atom. tandfonline.comtandfonline.comacs.org

Interactive Table: Common Reagents for the Reduction of Phosphine Sulfides

Reagent Typical Conditions Stereochemistry Reference
Raney-Nickel (Raney-Ni) Room temperature, various solvents (e.g., ethanol, THF) Retention of configuration tandfonline.comtandfonline.com
Hexachlorodisilane (Si₂Cl₆) Refluxing benzene Retention of configuration acs.org
Diisobutylaluminium hydride (DIBAL-H) Ambient temperature Not specified organic-chemistry.org
Tetramethyldisiloxane (TMDS) In the presence of a copper catalyst Not specified organic-chemistry.org
Iodine/Phosphonic acid Solvent-free conditions Retention of configuration organic-chemistry.org

Reactivity at the Bromine Substituent: Halogen-Metal Exchange and Substitution

The bromine atom attached to the phenyl ring provides a second, distinct site of reactivity. The carbon-bromine (C-Br) bond can be cleaved through various mechanisms, enabling the functionalization of the aromatic ring.

Halogen-Metal Exchange and Substitution

A fundamental reaction of aryl bromides is the halogen-metal exchange, which converts the organic halide into a highly reactive organometallic species. wikipedia.org This is typically achieved by treating this compound with a strong organometallic base, most commonly an alkyllithium reagent such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgstackexchange.com The reaction proceeds rapidly, with the lithium reagent preferentially reacting with the bromine atom over the phosphine sulfide moiety.

Reaction Scheme: Halogen-Metal Exchange

This exchange generates a lithiated intermediate, (4-(dimethylphosphinothioyl)phenyl)lithium, which is a powerful nucleophile. This intermediate can then be trapped with a wide variety of electrophiles to introduce new functional groups onto the aromatic ring. This two-step sequence allows for the synthesis of a diverse array of substituted dimethylphenylphosphine (B1211355) sulfides.

Cross-Coupling Reactivity and Bromine Functionalization

The C-Br bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. google.comorganic-chemistry.org The dimethylphosphine (B1204785) sulfide group is typically stable under the conditions used for these transformations.

Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst/Ligand System (Examples) Bond Formed Reference
Suzuki Coupling Aryl or vinyl boronic acid/ester Pd(PPh₃)₄, Pd(OAc)₂/SPhos C-C nih.gov
Heck Coupling Alkene (e.g., n-butyl acrylate) Pd(OAc)₂, Pd(dba)₂/Phosphine ligand C-C nih.gov
Sonogashira Coupling Terminal alkyne PdCl₂(PPh₃)₂/CuI C-C (sp²-sp) organic-chemistry.org
Buchwald-Hartwig Amination Amine Pd(dba)₂/BINAP C-N organic-chemistry.org
C-P Coupling Secondary phosphine or phosphine oxide Pd(OAc)₂/dppf C-P organic-chemistry.orgacs.org

These reactions demonstrate the utility of this compound as a precursor to more complex phosphine sulfide derivatives, which can subsequently be reduced to the corresponding phosphine ligands for applications in catalysis and materials science.

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond can also undergo homolytic cleavage to generate an aryl radical. This process can be initiated by heat or, more commonly, by photochemical methods. acs.org For instance, the photo-Arbuzov reaction involves the UV-induced reaction of an aryl halide with a phosphite (B83602) to form a phosphonate. rsc.org In the context of this compound, irradiation, potentially with a photocatalyst, could lead to the formation of the (4-(dimethylphosphinothioyl)phenyl) radical. This radical species could then participate in various radical-mediated transformations.

Studies on the photochemistry of tris(p-bromophenyl)amine have shown that irradiation can lead to complex reaction pathways involving radical intermediates. acs.orgnih.gov While not directly studying the title compound, these findings support the principle that the C-Br bond can be activated under photochemical conditions to engage in radical chemistry.

Thermal and Photochemical Decomposition Pathways and Stability Studies

Phosphine sulfides are generally considered to be thermally robust and stable to air and moisture, which is a primary reason for their use as protected forms of air-sensitive phosphines. wikipedia.org The thermal stability of phosphine- and phosphine oxide-metal complexes has been studied, indicating that decomposition temperatures are often high. akjournals.com For this compound, thermal decomposition would likely require elevated temperatures and might proceed through the cleavage of the P-C (aryl or methyl) or P=S bonds. Studies on other phosphine oxides have shown that decomposition can sometimes involve the elimination of constituent groups. tandfonline.comtandfonline.com

Photochemical stability is dependent on the absorption of UV-Vis light. As discussed, the C-Br bond is a known chromophore that can be cleaved upon UV irradiation, leading to decomposition or reaction via a radical pathway. acs.orgrsc.org The phosphine sulfide moiety itself can also be involved in photochemical reactions. For example, the co-oxidation of phosphines and sulfides can be initiated photochemically. acs.orgnih.gov Therefore, prolonged exposure to high-energy light could lead to the degradation of this compound through pathways involving either the C-Br bond or the phosphine sulfide group. Under high pressure, phosphine (PH₃) has been shown to decompose into other phosphorus hydrides like PH₂, suggesting that extreme conditions can lead to the breakdown of the fundamental phosphorus framework. acs.org

Acid-Base Properties and Protonation/Deprotonation Equilibria of this compound

The primary site for protonation in phosphine sulfides is the sulfur atom, a consequence of its greater basicity compared to the phosphorus atom. The resulting phosphonium salt is stabilized by the delocalization of the positive charge. The equilibrium of this protonation is significantly influenced by the electronic nature of the substituents on the phosphorus atom.

In the case of this compound, the substituents present a combination of electronic effects. The methyl groups are electron-donating through an inductive effect, which increases the electron density on the phosphorus and, consequently, on the sulfur atom. This enhanced electron density would be expected to increase the basicity of the sulfur atom, favoring protonation.

Conversely, the 4-bromophenyl group exerts an electron-withdrawing inductive effect (-I) due to the electronegativity of the bromine atom, and a weaker, electron-donating resonance effect (+R) from the lone pairs of the bromine. However, for halogens, the inductive effect typically outweighs the resonance effect, leading to a net withdrawal of electron density from the phosphorus center. This deactivating effect would tend to decrease the basicity of the sulfur atom.

The study of triarylphosphines has shown a clear correlation between the electronic nature of the substituents and the basicity of the phosphine. For instance, electron-donating groups on the aryl rings increase the pKa, while electron-withdrawing groups decrease it. researchgate.net This principle can be extended to phosphine sulfides.

Deprotonation of this compound is not a commonly observed reaction under typical conditions. The P-C and C-H bonds are generally stable. While strong bases can deprotonate the methyl groups, this requires harsh conditions and is not a feature of its general acid-base chemistry.

Table of Relevant pKa Data for Analogous Compounds

To contextualize the expected acid-base properties of this compound, the following table presents pKa values for related phosphine compounds. Note that these values are for the conjugate acids of the listed phosphines.

Compound NameStructurepKa of Conjugate AcidSolventReference
Diphenylphosphine(C₆H₅)₂PH0.03Not Specified wikipedia.org
Tri(p-tolyl)phosphine(4-CH₃C₆H₄)₃P3.84Nitromethane researchgate.net
Triphenylphosphine (B44618)(C₆H₅)₃P2.73Nitromethane researchgate.net
Tri(p-chlorophenyl)phosphine(4-ClC₆H₄)₃P1.03Nitromethane researchgate.net

This interactive table allows for sorting and filtering of the data.

The data in the table clearly illustrates the impact of substituents on the basicity of phosphines. The electron-donating methyl group in tri(p-tolyl)phosphine increases its basicity compared to triphenylphosphine, while the electron-withdrawing chloro group in tri(p-chlorophenyl)phosphine significantly reduces it. researchgate.net Based on these trends, the pKa of the conjugate acid of this compound is anticipated to be influenced by the competing electronic effects of its substituents.

Supramolecular Assembly and Self Organization of 4 Bromophenyl Dimethylphosphine Sulfide Derivatives

Crystal Engineering and Solid-State Architecture through Non-Covalent Interactions

Crystal engineering is the design and synthesis of solid-state structures with desired properties, built upon a thorough understanding of intermolecular interactions. The molecular structure of (4-Bromophenyl)dimethylphosphine sulfide (B99878) is conducive to a variety of non-covalent interactions that can dictate its packing in the crystalline state.

While (4-Bromophenyl)dimethylphosphine sulfide itself lacks strong hydrogen bond donors, the sulfidic sulfur atom can act as a hydrogen bond acceptor. In the presence of co-crystallizing molecules with O-H or N-H groups, C-H···S interactions are plausible. More significantly, the bromine atom on the phenyl ring is a potential halogen bond donor. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.

Theoretical and experimental studies on related compounds have demonstrated the importance of halogen bonding in directing crystal packing. rsc.orgcore.ac.uknih.gov In a crystal of pure this compound, the sulfur atom of one molecule could act as a halogen bond acceptor for the bromine atom of another, leading to the formation of chains or more complex networks. The strength of such a P=S···Br interaction would be influenced by the electron-donating character of the sulfur atom and the electrophilicity of the bromine's σ-hole, which is enhanced by its attachment to the electron-withdrawing phenyl ring. rsc.org Studies on phosphines as halogen-bond acceptors have shown these interactions to be surprisingly strong and directional, suggesting they could play a key role in the crystal architecture of phosphine (B1218219) sulfide derivatives. chemistryworld.comchemistryviews.org

Table 1: Predicted Halogen Bond Characteristics in Related Systems
Interaction TypeDonorAcceptorTypical Distance (Å)Nature of Interaction
Halogen BondAryl-BrCarbonyl Oxygen2.81Primarily electrostatic and dispersion rsc.org
Halogen BondIodinePhosphorus3.375Strongly directional, persists in solution chemistryviews.org
Halogen BondDihalogens (e.g., BrF)Phosphine-Unusually strong, indicative of Mulliken inner complexes core.ac.uknih.gov

The presence of the bromophenyl ring in this compound introduces the possibility of π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between aromatic rings, are a major driving force in the packing of many aromatic compounds. Depending on the relative orientation of the rings, these can be face-to-face or edge-to-face.

Furthermore, the methyl and phenyl C-H groups can act as weak hydrogen bond donors to various acceptors. C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are commonly observed. Additionally, C-H···S and C-H···Br interactions could further stabilize the crystal lattice. The interplay of these numerous weak interactions (halogen bonds, π-π stacking, and C-H···X bonds) would ultimately determine the final, most thermodynamically stable crystal structure. The tetrahedral geometry around the phosphorus atom in phosphine sulfides adds another layer of complexity to the potential packing arrangements. wikipedia.org

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) with this compound

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The phosphine sulfide group is a well-known coordinating moiety for a variety of metal centers, typically binding through the sulfur atom. Therefore, this compound has the potential to act as a monodentate ligand in the formation of such materials.

Self-Assembly in Solution and at Interfaces

The self-assembly of molecules in solution or at interfaces is governed by a delicate balance of intermolecular forces, including hydrophobic, hydrophilic, and other non-covalent interactions.

For a molecule to form micelles or vesicles in an aqueous environment, it typically needs to be amphiphilic, possessing distinct hydrophilic (water-loving) and hydrophobic (water-fearing) regions. This compound is a largely hydrophobic molecule. The dimethylphosphine (B1204785) sulfide group may have some polar character, but it is unlikely to be sufficiently hydrophilic to drive the formation of stable micelles or vesicles in water on its own. Chemical modification, such as the introduction of charged groups or polyethylene (B3416737) glycol chains, would likely be necessary to impart the required amphiphilicity for such self-assembly to occur.

The Langmuir-Blodgett (LB) technique is used to create highly ordered monomolecular layers of materials on a solid substrate. This technique is most effective with amphiphilic molecules that can form a stable monolayer at the air-water interface. Given the predominantly hydrophobic nature of this compound, its ability to form a stable Langmuir film would be limited.

However, thin films of non-amphiphilic molecules can be deposited by other methods, such as physical vapor deposition or spin-coating. In such a film, the non-covalent interactions discussed in section 8.1 would play a crucial role in the degree of order and the orientation of the molecules within the film. Halogen bonding and π-π stacking, in particular, could lead to the formation of domains with a high degree of local order. Research on the self-assembly of cyclic peptides has shown the importance of molecular composition in their organization within lipid bilayers, a concept that highlights the nuanced interplay of forces in organized systems. rsc.org

Future Research Directions and Unexplored Frontiers

Development of Novel Synthetic Methodologies for Phosphine (B1218219) Sulfides

The synthesis of phosphine sulfides is a mature field, yet the pursuit of more efficient, sustainable, and versatile methods remains a critical research objective. Future work in this area could focus on developing innovative synthetic routes to (4-Bromophenyl)dimethylphosphine sulfide (B99878) and related compounds, moving beyond traditional methods.

Key research avenues include:

Catalytic P-C Bond Formation: Exploring novel transition-metal-catalyzed cross-coupling reactions to form the aryl-phosphorus bond is a promising direction. nih.govnih.gov Developing catalytic systems that can directly couple a brominated aromatic ring with a dimethylphosphine (B1204785) source would be a significant step forward.

Late-Stage Functionalization: Methodologies that allow for the introduction of the dimethylphosphine sulfide moiety or the bromine atom at a late stage of a synthesis are highly desirable. This would enable the rapid generation of a library of derivatives for screening in various applications.

Green Chemistry Approaches: The development of synthetic protocols that utilize greener solvents, reduce waste, and employ milder reaction conditions is a perpetual goal. For instance, mechanochemical methods or flow chemistry could offer more sustainable alternatives to traditional batch processing. nih.gov

Research FocusPotential MethodologyDesired Outcome
Catalytic SynthesisPalladium- or Nickel-catalyzed cross-couplingHigh-yield, one-pot synthesis from readily available precursors
Late-Stage ModificationC-H activation/functionalizationRapid diversification of the molecular scaffold
Sustainable ChemistryFlow chemistry, mechanosynthesisReduced environmental impact and improved safety profile

Exploration of Unconventional Catalytic Applications

The phosphine sulfide group is a well-known ligand for transition metals, and the presence of the bromo-substituent on the phenyl ring of (4-Bromophenyl)dimethylphosphine sulfide opens up possibilities for its use in a range of catalytic applications.

Future catalytic research could explore:

Dual-Functional Catalysts: The bromine atom can serve as a handle for anchoring the phosphine sulfide to a support or another metal center, creating bifunctional or multifunctional catalysts.

Frustrated Lewis Pair (FLP) Chemistry: The steric and electronic properties of this compound could be tuned for applications in FLP chemistry, enabling the activation of small molecules like carbon dioxide or hydrogen.

Asymmetric Catalysis: While the current molecule is achiral, it serves as a precursor for the synthesis of chiral phosphine sulfides. These chiral ligands could be employed in a variety of asymmetric catalytic transformations, a cornerstone of modern organic synthesis.

Design of Advanced Functional Materials with Tunable Properties

The unique combination of a polarizable bromine atom and a coordinating phosphine sulfide group makes this compound an attractive building block for the creation of advanced functional materials.

Potential areas for materials science research include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The phosphine sulfide can coordinate to metal ions to form extended one-, two-, or three-dimensional structures. The bromo-substituent could then be used for post-synthetic modification of the resulting materials.

Luminescent Materials: Phosphine sulfides are known to exhibit interesting photophysical properties. Research into the luminescence of this compound and its metal complexes could lead to new materials for sensing or imaging applications.

Flame Retardant Polymers: Organophosphorus compounds are widely used as flame retardants. The incorporation of this compound into polymer backbones could enhance their fire resistance due to the synergistic effect of phosphorus and bromine.

Material TypeKey Feature of this compoundPotential Application
Coordination PolymersCoordinating phosphine sulfide groupGas storage, separation, catalysis
Luminescent MaterialsTunable electronic propertiesChemical sensors, OLEDs
Flame Retardant PolymersPhosphorus and bromine contentFire-safe plastics and textiles

Interdisciplinary Research with Biology and Medicine (excluding clinical trials)

The interface of chemistry with biology and medicine is a fertile ground for discovery. While clinical applications are outside the scope of this discussion, fundamental research into the biological interactions of this compound could provide valuable insights. Organophosphorus compounds, in general, have a wide range of biological activities. researchgate.netrsc.org

Future interdisciplinary research could focus on:

Enzyme Inhibition Studies: The compound could be screened against a variety of enzymes to identify potential inhibitory activity. The presence of bromine may influence its interaction with biological targets. nih.gov

Probing Metal Ion Homeostasis: Phosphine sulfides have been shown to have a high affinity for certain metal ions. nih.gov this compound could be investigated as a probe for studying the role of metal ions in biological systems.

Development of Bioconjugates: The bromo-phenyl group provides a convenient point of attachment for linking the phosphine sulfide to biomolecules such as peptides or nucleotides, creating novel research tools.

Advancements in Computational Modeling and Theoretical Predictions

Computational chemistry is an indispensable tool for modern chemical research. In silico studies of this compound can provide a deeper understanding of its properties and guide experimental work.

Future computational research could involve:

Prediction of Reactivity and Spectroscopic Properties: High-level quantum chemical calculations can be used to predict the compound's reactivity, spectroscopic signatures (NMR, IR, UV-Vis), and electronic structure.

Modeling of Catalytic Cycles: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of catalytic reactions involving this compound as a ligand, helping to design more efficient catalysts.

Simulation of Materials Properties: Molecular dynamics and other simulation techniques can be used to predict the bulk properties of materials derived from this compound, such as the mechanical strength of polymers or the porosity of MOFs.

Computational MethodResearch QuestionPotential Impact
Quantum ChemistryWhat are the key electronic and structural features?Guide for synthesis and spectroscopic characterization
DFT CalculationsHow does it behave as a ligand in catalysis?Rational design of new catalysts
Molecular SimulationWhat are the bulk properties of derived materials?Prediction of material performance before synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Bromophenyl)dimethylphosphine sulfide, and how can purity be validated?

  • Methodology : A common approach involves nucleophilic substitution using 4-bromophenylmagnesium bromide with dimethylphosphine sulfide. Post-synthesis, purity can be confirmed via high-performance liquid chromatography (HPLC) coupled with mass spectrometry. Crystallization in a monoclinic system (e.g., P2₁/n space group) is recommended for structural validation .
  • Key Considerations : Monitor reaction temperature (20–25°C) to avoid side products like phosphine oxide derivatives. Use inert atmospheres (argon/nitrogen) to prevent oxidation.

Q. How can the crystal structure of this compound be resolved experimentally?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure refinement. SHELXL is ideal for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twinning corrections .
  • Data Interpretation : Compare observed bond lengths (e.g., P–S: ~1.95–2.05 Å) and angles (C–P–C: ~100–105°) with DFT-optimized geometries to validate accuracy .

Advanced Research Questions

Q. How can density functional theory (DFT) with dispersion corrections improve modeling of non-covalent interactions in this compound?

  • Methodology : Use the DFT-D3 method with Becke-Johnson damping to account for van der Waals forces. Atom-pairwise dispersion coefficients (e.g., C–Br interactions) and fractional coordination numbers refine accuracy for heavy atoms like bromine .
  • Validation : Compare computed interaction energies (e.g., dimerization energy in the solid state) with SC-XRD-derived packing motifs .

Q. What experimental strategies resolve contradictions between spectroscopic data and computational predictions for this compound?

  • Methodology : Apply iterative qualitative analysis by cross-validating NMR/IR results with DFT vibrational frequencies and chemical shifts. For example, discrepancies in P–S stretching modes (DFT: ~550 cm⁻¹ vs. IR: ~530 cm⁻¹) may indicate solvation effects or crystal-packing forces .
  • Tools : Use Gaussian or ORCA for DFT calculations, with solvent effects modeled via COSMO or SMD .

Q. How does competitive adsorption of this compound with anions (e.g., phosphate) affect its environmental behavior?

  • Methodology : Conduct batch adsorption experiments using nanoscale iron (nZVI) as the adsorbent. Fit data to pseudo-second-order kinetics and Langmuir isotherms to quantify adsorption capacity (Qₘₐₓ). Sulfide groups typically dominate adsorption due to stronger Fe–S vs. Fe–O bonding .
  • Key Metrics : Calculate rate constants (k₂) and separation factors (α) to prioritize remediation strategies .

Q. What role does this compound play in phosphorescent OLED host materials?

  • Methodology : Incorporate the compound into bipolar host matrices (e.g., Tris(4-carbazolylphenyl)phosphine sulfide) for blue phosphorescent OLEDs. Evaluate device efficiency via external quantum efficiency (EQE) and Commission Internationale de l’Éclairage (CIE) coordinates.
  • Synthesis Tip : Optimize ligand ratios (e.g., carbazole:phosphine sulfide = 3:1) to balance hole/electron transport .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.